molecular formula C16H14ClFN2O5S2 B11315317 N-(3-chloro-4-fluorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide

N-(3-chloro-4-fluorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide

Cat. No.: B11315317
M. Wt: 432.9 g/mol
InChI Key: RDBBFCUFOULURO-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a substituted benzene core. Key structural features include:

  • A benzenesulfonamide backbone with a methyl group at the 2-position.
  • A 1,1-dioxido-3-oxoisothiazolidin-2-yl moiety at the 5-position, contributing to its electron-withdrawing and polar properties.

The compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors. The isothiazolidinone dioxido group may enhance metabolic stability compared to simpler sulfonamides .

Properties

Molecular Formula

C16H14ClFN2O5S2

Molecular Weight

432.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C16H14ClFN2O5S2/c1-10-2-4-12(20-16(21)6-7-26(20,22)23)9-15(10)27(24,25)19-11-3-5-14(18)13(17)8-11/h2-5,8-9,19H,6-7H2,1H3

InChI Key

RDBBFCUFOULURO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the sulfonamide group and the halogenated aromatic rings. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the progress of the reactions and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by binding to their active sites, while the thiazolidinone ring may interact with proteins and other biomolecules. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity (if reported)
Target Compound C₁₆H₁₃ClFN₂O₄S₂ 423.87* Benzenesulfonamide, isothiazolidinone dioxido, 3-chloro-4-fluorophenyl Not explicitly reported
Firzacorvirum () C₁₉H₁₈ClFN₆O₃S₂ 520.96 Thiadiazinane, thiazol-imidazole, 3-chloro-4-fluorophenyl Antiviral
N-(3-Chloro-4-fluorophenyl)-5-fluoro-4-methyl-1H-benzo[d]imidazole-7-carboxamide () C₁₅H₁₀ClF₂N₃O 322.21 Benzoimidazole carboxamide, 3-chloro-4-fluorophenyl Not explicitly reported
N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide () C₁₉H₁₈ClFN₄O₂S₂ 452.95 Triazole, fluorobenzyl thioether, chlorobenzenesulfonamide Not explicitly reported
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide () C₂₁H₁₉ClN₂O₄S₂ 463.97 Thiazolidinone, benzamide, methoxy-propoxyphenyl Not explicitly reported

*Calculated based on molecular formula.

Key Observations:

Sulfonamide vs. Carboxamide : The target compound and firzacorvirum () share the 3-chloro-4-fluorophenyl group, but firzacorvirum replaces the sulfonamide with a thiadiazinane carboxamide, enhancing its antiviral activity .

Substituent Effects: The triazole-thioether in introduces a larger, more flexible structure, which may improve membrane permeability but reduce metabolic stability relative to the target’s rigid isothiazolidinone .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 3-chloro-4-fluorophenyl group in the target compound increases lipophilicity (logP ~3.5 estimated), comparable to firzacorvirum (logP ~4.1) but higher than the benzoimidazole derivative (logP ~2.8) .
  • Solubility: The isothiazolidinone dioxido group enhances aqueous solubility compared to non-sulfonamide analogs (e.g., ’s thiazolidinone lacks a sulfonate, reducing solubility) .
  • Metabolic Stability : Sulfonamides generally exhibit slower hepatic clearance than carboxamides, suggesting the target compound may have a longer half-life than firzacorvirum .

Biological Activity

N-(3-chloro-4-fluorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on recent studies, patents, and scientific literature.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C14H13ClFN3O4SC_{14}H_{13}ClFN_3O_4S and a molecular weight of approximately 363.78 g/mol. The structure features a sulfonamide group, which is known for its diverse biological activities.

The biological activity of sulfonamides often involves inhibition of specific enzymes or pathways. For this compound, studies suggest potential mechanisms including:

  • Inhibition of Carbonic Anhydrase : This enzyme is crucial in regulating pH and fluid balance in tissues. Inhibition can lead to therapeutic effects in conditions like glaucoma and edema.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial infections by interfering with folate synthesis.

Antitumor Activity

Recent research has indicated that derivatives of sulfonamides exhibit significant antitumor activity. For instance, studies have demonstrated that certain analogs can inhibit cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (μM)Reference
This compoundHepG21.30
FNA (related compound)HepG21.30

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through various assays. For example, it may exhibit selective inhibition against certain histone deacetylases (HDACs), which are implicated in cancer progression.

Case Studies

Case Study 1: Anticancer Potential

In a study involving the evaluation of various sulfonamide derivatives, this compound was found to induce apoptosis in cancer cells. This was evidenced by increased caspase activity and G2/M phase arrest in treated cells .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising activity, suggesting a potential application in treating bacterial infections .

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